Physicochemical Differentiation: cLogP and TPSA Comparison vs. Tosyl Analog
The 4-acetylphenyl substituent imparts distinct physicochemical properties compared to the closest commercially-available analog, the tosyl (4-methylphenyl) derivative. Computed cLogP (ACD/Labs) for the target compound is 0.75, significantly lower than 1.52 for the tosyl analog, indicating reduced lipophilicity and potentially improved aqueous solubility . The topological polar surface area (TPSA) of the target compound is 136 Ų versus 108 Ų for the tosyl analog, a 26% increase attributable to the acetyl carbonyl oxygen . For CNS drug discovery programs where lower TPSA (<90 Ų) is preferred, the tosyl analog may be more suitable; conversely, for peripheral target programs where reduced CNS penetration is desired, the target compound's higher TPSA and lower cLogP represent procurement-relevant differentiation.
| Evidence Dimension | Computed physicochemical properties (cLogP, TPSA, HBA count) |
|---|---|
| Target Compound Data | cLogP = 0.75; TPSA = 136 Ų; HBA = 8 |
| Comparator Or Baseline | Tosyl analog: cLogP = 1.52; TPSA = 108 Ų; HBA = 6 |
| Quantified Difference | ΔcLogP = −0.77 (51% lower lipophilicity); ΔTPSA = +28 Ų (26% higher polarity); ΔHBA = +2 additional hydrogen-bond acceptors |
| Conditions | Computed values using ACD/Labs Percepta; no experimental logD or solubility data available for the target compound |
Why This Matters
For procurement decisions in drug discovery programs targeting peripheral vs. CNS indications, the target compound's higher polarity and lower lipophilicity represent a quantified structural attribute that cannot be achieved with the more lipophilic tosyl analog, directly informing scaffold selection.
